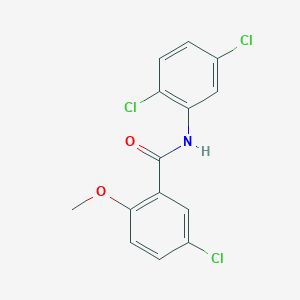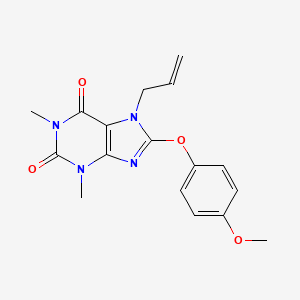
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, commonly known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. Chlorotoluron has been found to be effective in controlling weeds in various crops such as wheat, barley, and oilseed rape.
作用機序
Chlorotoluron works by inhibiting the synthesis of amino acids in plants, which leads to the disruption of protein synthesis and ultimately the death of the plant. Chlorotoluron is selective in its action, targeting only certain types of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
Chlorotoluron has been found to have minimal impact on non-target organisms such as earthworms and soil microorganisms. However, it can have some impact on beneficial insects such as bees if not used properly.
実験室実験の利点と制限
Chlorotoluron is an effective herbicide that can be used to control weeds in various crops. It is easy to apply and has a low risk of causing harm to non-target organisms. However, it can be expensive and may not be suitable for all crops.
将来の方向性
1. Study the impact of Chlorotoluron on soil microorganisms and earthworms in more detail.
2. Investigate the potential of Chlorotoluron for controlling weeds in other crops.
3. Develop new formulations of Chlorotoluron that are more effective and environmentally friendly.
4. Explore the potential of Chlorotoluron for use in integrated weed management strategies.
5. Investigate the potential of Chlorotoluron for controlling herbicide-resistant weeds.
合成法
Chlorotoluron can be synthesized by reacting 3-chloroaniline with ethyl isothiocyanate to form N-(3-chlorophenyl)thiourea, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N'-ethylthiourea. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.
科学的研究の応用
Chlorotoluron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling various weeds such as chickweed, cleavers, and blackgrass. Chlorotoluron has also been studied for its impact on non-target organisms such as earthworms and soil microorganisms.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSXGCGXEDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)




![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
